molecular formula C8H11Cl2N5 B3071766 {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride CAS No. 1013430-70-0

{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride

Cat. No.: B3071766
CAS No.: 1013430-70-0
M. Wt: 248.11
InChI Key: IIDPGBKVXSDMJW-UHFFFAOYSA-N
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Description

{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyridine ring attached to a triazole ring, which is further connected to a methylamine group, and it is commonly used in its dihydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Introduction of the Methylamine Group: The final step involves the alkylation of the triazole-pyridine intermediate with a methylamine source, followed by conversion to the dihydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: N-oxide derivatives of the pyridine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the investigation of cellular processes and pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine
  • {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine monohydrochloride
  • {[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine trihydrochloride

Uniqueness

{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride stands out due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to its mono- or trihydrochloride counterparts. This makes it more suitable for certain applications, particularly in aqueous environments.

Properties

IUPAC Name

(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5.2ClH/c9-5-7-11-8(13-12-7)6-1-3-10-4-2-6;;/h1-4H,5,9H2,(H,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIDPGBKVXSDMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NNC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 2
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 3
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 4
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 5
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride
Reactant of Route 6
{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride

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